
N-tert-Butyloxycarbonyl N-Methyl Nintedanib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyloxycarbonyl N-Methyl Nintedanib is a compound that combines the properties of Nintedanib, a tyrosine kinase inhibitor, with the protective N-tert-Butyloxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyloxycarbonyl N-Methyl Nintedanib typically involves the protection of the amino group of Nintedanib with the Boc group. This can be achieved by reacting Nintedanib with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyloxycarbonyl N-Methyl Nintedanib undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents.
Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for deprotection.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include the deprotected Nintedanib and various substituted derivatives, depending on the reagents used in the substitution reactions.
Scientific Research Applications
N-tert-Butyloxycarbonyl N-Methyl Nintedanib has several scientific research applications:
Mechanism of Action
The mechanism of action of N-tert-Butyloxycarbonyl N-Methyl Nintedanib involves the inhibition of multiple tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, the compound can reduce the proliferation of cancer cells and the progression of fibrotic diseases . The Boc group serves as a protective group that can be removed under specific conditions to activate the compound.
Comparison with Similar Compounds
Similar Compounds
Nintedanib: The parent compound without the Boc protection.
Other Boc-Protected Amines: Compounds like N-tert-Butoxycarbonyl N-Methyl Ethylenediamine.
Uniqueness
N-tert-Butyloxycarbonyl N-Methyl Nintedanib is unique due to its combination of the therapeutic properties of Nintedanib with the protective Boc group, which allows for controlled activation and targeted delivery in medicinal applications. This makes it a valuable compound in the development of new therapeutic agents.
Properties
Molecular Formula |
C29H29N3O5 |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-[N-[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C29H29N3O5/c1-29(2,3)37-28(35)32(4)21-14-12-20(13-15-21)30-25(18-9-7-6-8-10-18)24-22-16-11-19(27(34)36-5)17-23(22)31-26(24)33/h6-17,31,33H,1-5H3 |
InChI Key |
ZAGXDWAKBCDNRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15292338.png)
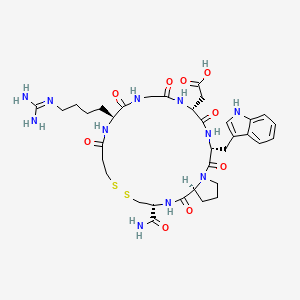
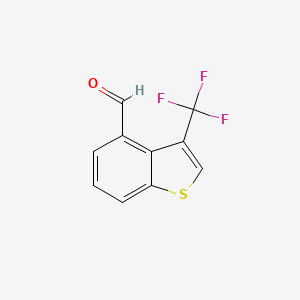
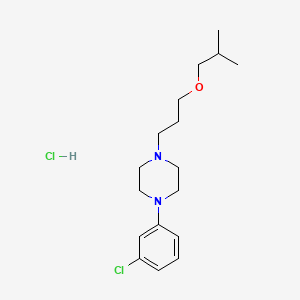
![1-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B15292368.png)
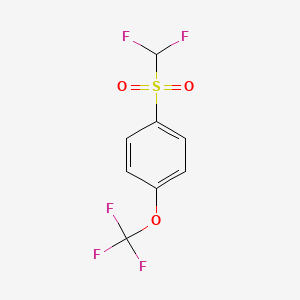
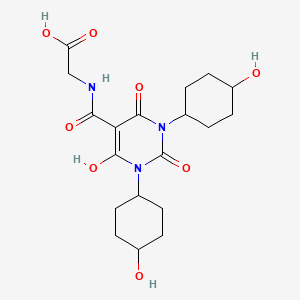
![N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide](/img/structure/B15292394.png)
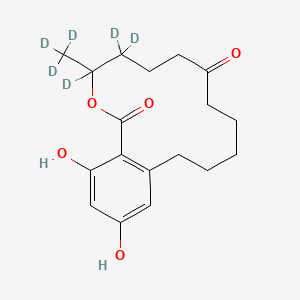

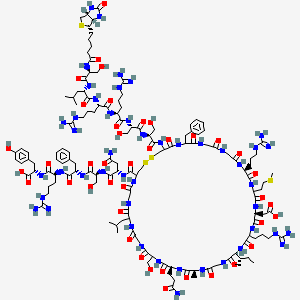
![[(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tri(propan-2-yl)silane](/img/structure/B15292403.png)
